

BDPC selectivity profile μ -opioid vs delta kappa receptors

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

CAS No.: 77239-98-6

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Understanding Opioid Receptor Selectivity

Opioid receptors are primarily G-protein coupled receptors (GPCRs) classified into three main types: Mu (MOR), Delta (DOR), and Kappa (KOR) [1] [2]. A fourth related receptor, NOP (Nociceptin/Orphanin FQ Peptide receptor), is often considered a non-opioid branch of the family due to its distinct pharmacology [2].

Functional selectivity or **biased signaling** refers to the phenomenon where different drugs binding to the same receptor can activate different downstream signaling pathways with varying efficiencies [3] [1]. For example, one KOR agonist might preferentially activate one signaling pathway (like JNK), while another activates a different one (like ERK), leading to different physiological effects [3].

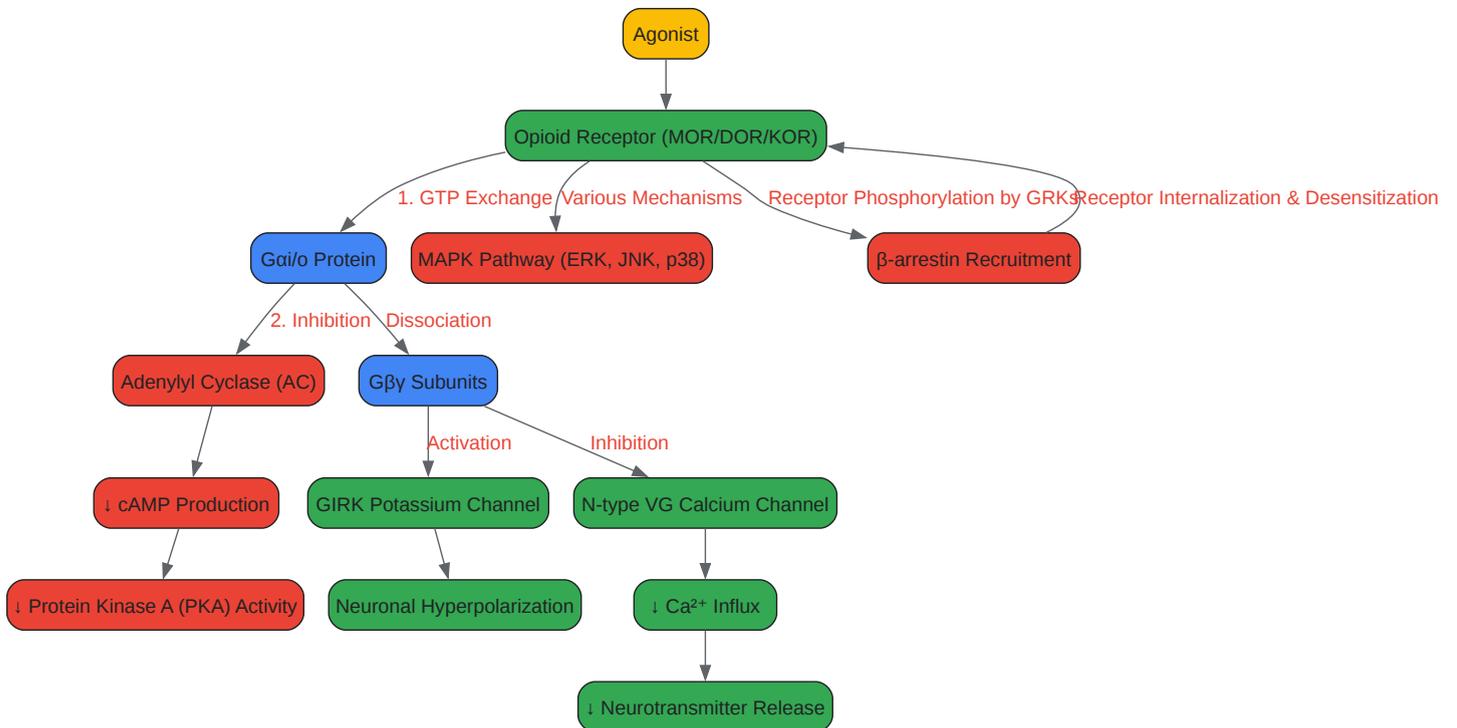
Experimental Protocols for Profiling Selectivity

To establish a selectivity profile like the one you require for BDPC, researchers use a suite of standardized laboratory experiments. The key methodologies are summarized below.

Method	Core Objective	Key Outcome Measures
Radioligand Binding Assays [4]	Measure binding affinity and selectivity for receptor subtypes	Dissociation constant (K_i), half maximal inhibitory concentration (IC_{50})
cAMP Inhibition Assay [3] [1] [4]	Assess functional activity via canonical G_i/G_o protein pathway	Potency (EC_{50}), Intrinsic Activity (E_{max} , % of max. inhibition)
Kinase Phosphorylation Assays [3]	Investigate biased signaling via non-canonical pathways (e.g., MAPK)	Activation of kinases (e.g., ERK, JNK); measured via Western blot or ELISA
β-arrestin Recruitment Assays [1] [5]	Probe pathway associated with receptor desensitization and side effects	Level of β -arrestin recruitment compared to G-protein signaling

Opioid Receptor Signaling Pathways

The following diagram illustrates the core signaling pathways activated when an agonist like a potential drug candidate binds to an opioid receptor. Differential activation of these pathways is the basis for functional selectivity.



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The cellular effects of opioid receptor activation ultimately lead to the observed physiological responses, which vary by receptor type.

Receptor Type	Primary Endogenous Ligand	Key Physiological Effects (Agonist)
Mu (MOR)	β -endorphin, Endomorphins [1] [2]	Analgesia, Respiratory Depression, Euphoria, Constipation, Dependence [1] [6] [5]
Delta (DOR)	Enkephalins [1] [2]	Analgesia (esp. chronic pain), Antidepressant-like effects, Reduced GI motility [1] [6]
Kappa (KOR)	Dynorphins [1] [2]	Analgesia, Dysphoria, Diuresis, Sedation [3] [1]

How to Proceed with BDPC Profiling

Since the compound "BDPC" was not identified in the scientific literature on opioid receptors, here are some suggestions for your research:

- **Verify the Compound:** Double-check the compound's name or identifier. "BDPC" may be an internal code, a common name for a different compound, or a recently discovered ligand not yet widely covered in the literature.
- **Consult Specialized Databases:** Search in specialized pharmacological databases like the **IUPHAR/BPS Guide to Pharmacology (GtoPdb)** [2] or commercial bioassay databases (e.g., PubChem) using the compound's exact chemical structure or standard numeric identifiers (like InChIKey or SMILES).
- **Review Patent Literature:** New chemical entities are often first disclosed in patent applications. A search through major patent offices (USPTO, WIPO, EPO) might yield relevant pharmacological data.

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